molecular formula C17H12N2O2S B8272312 (Arylindolyl)maleimide deriv. 25

(Arylindolyl)maleimide deriv. 25

Cat. No. B8272312
M. Wt: 308.4 g/mol
InChI Key: QSWVIVJBWVSRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05057614

Procedure details

0.28 g of 3-(1-methyl-3-indolyl)-4-(3-thienyl)furan-2,5-dione was treated with 10 ml of DMF and 40 ml of 33% aqueous ammonia. The mixture was heated at 140° C. for 4 hours. The cooled solution was poured into 150 ml of water and the resulting precipitate was filtered off and dried to give 0.15 g of 3-(1-methyl-3-indolyl)-4-(3-thienyl)-1H-pyrrole-2,5-dione, m.p. 211°-212° C.
Name
3-(1-methyl-3-indolyl)-4-(3-thienyl)furan-2,5-dione
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]2[C:12](=O)[O:13][C:14](=[O:21])[C:15]=2[C:16]2[CH:20]=[CH:19][S:18][CH:17]=2)=[CH:3]1.C[N:24](C=O)C.N>O>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]2[C:12](=[O:13])[NH:24][C:14](=[O:21])[C:15]=2[C:16]2[CH:20]=[CH:19][S:18][CH:17]=2)=[CH:3]1

Inputs

Step One
Name
3-(1-methyl-3-indolyl)-4-(3-thienyl)furan-2,5-dione
Quantity
0.28 g
Type
reactant
Smiles
CN1C=C(C2=CC=CC=C12)C=1C(OC(C1C1=CSC=C1)=O)=O
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
40 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CN1C=C(C2=CC=CC=C12)C=1C(NC(C1C1=CSC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.